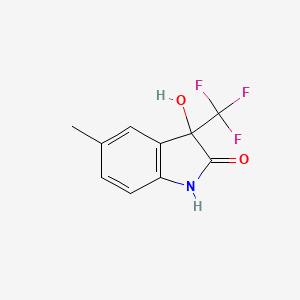

3-Hydroxy-5-methyl-2-oxo-3-trifluoromethylindoline

Description

Properties

Molecular Formula |

C10H8F3NO2 |

|---|---|

Molecular Weight |

231.17 g/mol |

IUPAC Name |

3-hydroxy-5-methyl-3-(trifluoromethyl)-1H-indol-2-one |

InChI |

InChI=1S/C10H8F3NO2/c1-5-2-3-7-6(4-5)9(16,8(15)14-7)10(11,12)13/h2-4,16H,1H3,(H,14,15) |

InChI Key |

ZOZQRKKFFYDRRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C2(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Domino Trifluoromethylation/Cyclization

A domino approach using 2-alkynylanilines and CuCF₃ reagents enables simultaneous trifluoromethylation and cyclization. This method, adapted from trifluoromethylindole synthesis, involves:

- Reacting 2-alkynylaniline derivatives with CuCF₃ (generated from fluoroform) in dimethylformamide (DMF) at 80°C.

- Cyclization via intramolecular attack of the amine on the activated alkyne, forming the indoline ring.

- Oxidation of the intermediate to introduce the 2-oxo group using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Key Data :

Acid-Catalyzed Cyclization of β-Ketoamides

β-Ketoamides bearing a trifluoromethyl group undergo cyclization in acidic media:

- Synthesis of β-ketoamide precursor : Condensation of 5-methyl-3-trifluoromethylaniline with ethyl acetoacetate.

- Cyclization : Treatment with concentrated HCl at reflux, promoting intramolecular dehydration.

Key Data :

Diels-Alder Approaches for Bicyclic Intermediates

Diels-Alder Reaction with Trifluoromethyl-Substituted Pyrone

A method leveraging trifluoromethyl-substituted pyrone (1a) and cycloalkenes produces bicyclic intermediates:

- Diels-Alder Reaction : Heating pyrone 1a with cyclohexene in toluene under microwave irradiation (150°C, 60 min).

- Aromatization : Treatment with DDQ to form 5-(trifluoromethyl)indole-6-carboxylic acid derivatives.

- Reduction and Hydroxylation : Hydrogenation of the indole to indoline, followed by hydroxylation at C3 using H₂O₂/NaOH.

Key Data :

- Intermediate Yield : 66% after hydrolysis.

- Advantage : High regioselectivity due to electron-withdrawing CF₃ group.

Photochemical Trifluoromethylation

Visible-Light-Mediated CF₃ Incorporation

A patent describes CF₃Br gas as a trifluoromethyl source under photochemical conditions:

- Reaction Setup : Indoline derivative, Ir(dtbbpy)(ppy)PF₆ photocatalyst, and CF₃Br gas in acetonitrile.

- Irradiation : Blue LED (450 nm) at room temperature for 24 hours.

- Hydroxylation : Post-reaction oxidation with m-CPBA (meta-chloroperbenzoic acid) to introduce the 3-hydroxy group.

Key Data :

- Yield : 82–89% for trifluoromethylation step.

- Atom Economy : High due to direct gas-phase reagent use.

Comparative Analysis of Methods

Optimization and Practical Considerations

Solvent and Temperature Effects

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl and ketone groups in 3-Hydroxy-5-methyl-2-oxo-3-trifluoromethylindoline participate in oxidation processes:

-

Hydroxyl Group Oxidation : Under strong oxidizing conditions (e.g., KMnO₄ in acidic media), the hydroxyl group at position 3 can be oxidized to a carbonyl group, yielding a diketone derivative.

-

Aromatic Ring Oxidation : The methyl group at position 5 is susceptible to oxidation, forming a carboxylic acid derivative under prolonged exposure to oxidizing agents.

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Hydroxyl oxidation | KMnO₄, H₂SO₄, 80°C | 3-Oxo-5-methyl-2-oxo-3-trifluoromethylindoline |

| Methyl oxidation | CrO₃, AcOH, reflux | 5-Carboxy-3-hydroxy-2-oxo-3-trifluoromethylindoline |

Reduction Reactions

The ketone group at position 2 is reducible using common reducing agents:

-

Ketone Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, forming 3-hydroxy-5-methyl-3-trifluoromethylindolin-2-ol.

-

Catalytic Hydrogenation : Hydrogen gas with palladium catalysts selectively reduces the aromatic ring without affecting the hydroxyl or trifluoromethyl groups.

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Ketone reduction | NaBH₄, MeOH, 25°C | 2-Hydroxyindoline derivative |

| Ring hydrogenation | H₂, Pd/C, EtOH | Tetrahydroindoline analog |

Substitution Reactions

The hydroxyl group acts as a nucleophile in substitution reactions:

-

Esterification : Reacts with acetyl chloride to form 3-acetoxy derivatives.

-

Etherification : Forms methyl ethers using methyl iodide in the presence of a base (e.g., K₂CO₃).

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Ester formation | AcCl, pyridine, 0°C | 3-Acetoxy-5-methyl-2-oxo-3-trifluoromethylindoline |

| Ether formation | CH₃I, K₂CO₃, DMF | 3-Methoxy-5-methyl-2-oxo-3-trifluoromethylindoline |

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions with dienes, facilitated by electron-withdrawing groups (e.g., trifluoromethyl):

-

With 1,3-Butadiene : Forms a bicyclic adduct under thermal conditions (120°C).

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Diels-Alder | 1,3-Butadiene, toluene, 120°C | Bicyclo[4.3.0]nonane derivative |

Reaction Conditions and Reagents

Optimized conditions for key reactions:

| Parameter | Oxidation | Reduction | Substitution |

|---|---|---|---|

| Temperature | 60–80°C | 25–40°C | 0–25°C |

| Solvent | H₂O/AcOH | MeOH/THF | DMF/CH₂Cl₂ |

| Catalysts | KMnO₄/CrO₃ | NaBH₄/Pd-C | K₂CO₃/pyridine |

Electrochemical methods have also been explored, enabling skeletal rearrangements under mild, eco-friendly conditions . For example, electrochemical oxidation in methanol produces benzoxazinone derivatives via peroxide intermediates .

Scientific Research Applications

3-Hydroxy-5-methyl-2-oxo-3-trifluoromethylindoline has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its antiviral and anticancer properties.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methyl-2-oxo-3-trifluoromethylindoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor .

Comparison with Similar Compounds

Table 1: Key Structural Features and Implications of Analogous Indoline Derivatives

Key Observations:

Fluorination Patterns :

- The trifluoromethyl group in the target compound provides stronger electron-withdrawing effects and higher lipophilicity compared to difluoro analogs (e.g., 3,3-Difluoro-5-methylindolin-2-one) . This may enhance blood-brain barrier penetration or receptor binding in hydrophobic pockets.

- In contrast, carboxylic acid-containing derivatives (e.g., 3,3-Difluoro-2-oxoindoline-5-carboxylic acid) prioritize solubility, making them suitable for aqueous formulations but less ideal for intracellular targets .

Substituent Positioning :

- The methyl group at position 5 in the target compound contrasts with 3,3-Difluoro-7-methylindolin-2-one (CAS 221665-90-3), where methyl is at position 7 . Positional differences could influence steric interactions in enzyme-active sites or protein-binding domains.

Complexity and Rigidity: The spiro-indoline derivative () introduces a fused pyrazolo-isoquinoline ring, increasing structural rigidity. Such modifications often improve binding specificity but may complicate synthetic accessibility .

Biological Activity

3-Hydroxy-5-methyl-2-oxo-3-trifluoromethylindoline is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic uses.

Chemical Structure and Properties

The structure of this compound features a trifluoromethyl group that significantly influences its chemical behavior and biological interactions. The presence of the trifluoromethyl moiety often enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Antiviral Activity

Recent studies have evaluated the antiviral potential of compounds related to this compound, particularly against viruses such as HIV and RSV (Respiratory Syncytial Virus).

Case Study: HIV Inhibition

A study focused on the synthesis and biological evaluation of indole derivatives, including 3-hydroxy derivatives, demonstrated that certain compounds exhibited significant inhibition against HIV-1 reverse transcriptase. The compound showed an effective concentration (EC50) in the low micromolar range, indicating promising antiviral activity .

Table 1: Antiviral Activity of Indole Derivatives

| Compound | Virus Target | EC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| 3-Hydroxy-5-methyl-2-oxo-indoline | HIV-1 RT | 4.84 | >50 |

| Bis-indole compound 6a | RSV | 4.0 | 50 |

| Compound 10b | RSV | 6.32 | - |

The mechanism by which this compound exerts its antiviral effects appears to involve the inhibition of viral replication processes. For instance, in the case of HIV, it is believed that the compound interacts with viral enzymes critical for replication, thereby reducing viral load in infected cells .

Anticancer Potential

In addition to its antiviral properties, there is emerging evidence that compounds containing the indoline structure may exhibit anticancer activity. The trifluoromethyl group is known to enhance interactions with cellular targets involved in cancer progression.

Research Findings

A study on various indole derivatives indicated that some exhibited cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Indole derivative A | MCF-7 (Breast) | 10.5 | Apoptosis induction |

| Indole derivative B | HeLa (Cervical) | 12.0 | Cell cycle arrest |

| 3-Hydroxy derivative C | A549 (Lung) | 8.0 | Caspase activation |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.